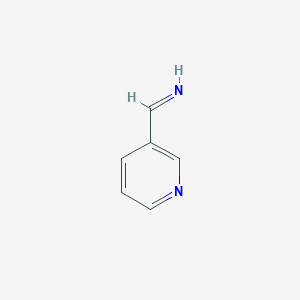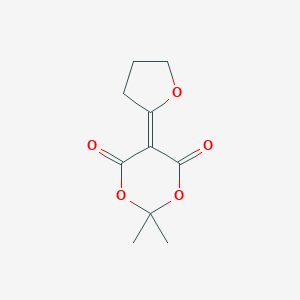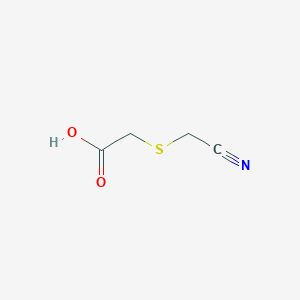
3-Propyl-4-furoxancarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Propyl-4-furoxancarbaldehyde, also known as PFA, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PFA belongs to the class of furoxans, which are organic compounds that contain a furan ring and a nitric oxide group.
作用机制
The mechanism of action of 3-Propyl-4-furoxancarbaldehyde is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 3-Propyl-4-furoxancarbaldehyde has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 3-Propyl-4-furoxancarbaldehyde has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant defense mechanisms in the body.
Biochemical and Physiological Effects:
3-Propyl-4-furoxancarbaldehyde has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-Propyl-4-furoxancarbaldehyde has also been shown to increase the production of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, 3-Propyl-4-furoxancarbaldehyde has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
实验室实验的优点和局限性
One of the advantages of using 3-Propyl-4-furoxancarbaldehyde in lab experiments is its high potency and selectivity. 3-Propyl-4-furoxancarbaldehyde has been shown to exhibit potent pharmacological activity at low concentrations, which makes it an attractive candidate for drug development. However, one of the limitations of using 3-Propyl-4-furoxancarbaldehyde is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on 3-Propyl-4-furoxancarbaldehyde. One of the areas of interest is the development of 3-Propyl-4-furoxancarbaldehyde-based drugs for the treatment of neurodegenerative diseases. Another area of interest is the investigation of the synergistic effects of 3-Propyl-4-furoxancarbaldehyde with other drugs or natural compounds. Additionally, the development of novel synthesis methods for 3-Propyl-4-furoxancarbaldehyde could lead to improved yields and reduced costs of production.
合成方法
3-Propyl-4-furoxancarbaldehyde can be synthesized by the reaction of 3-propylfuran-2-carboxylic acid with nitrous acid. The reaction proceeds through the formation of an intermediate nitroso compound, which then undergoes a rearrangement to form 3-Propyl-4-furoxancarbaldehyde. The yield of 3-Propyl-4-furoxancarbaldehyde can be improved by optimizing the reaction conditions such as temperature, pH, and concentration.
科学研究应用
3-Propyl-4-furoxancarbaldehyde has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological activities such as anti-inflammatory, antioxidant, and anticancer. 3-Propyl-4-furoxancarbaldehyde has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
143423-06-7 |
|---|---|
产品名称 |
3-Propyl-4-furoxancarbaldehyde |
分子式 |
C6H8N2O3 |
分子量 |
156.14 g/mol |
IUPAC 名称 |
5-oxido-4-propyl-1,2,5-oxadiazol-5-ium-3-carbaldehyde |
InChI |
InChI=1S/C6H8N2O3/c1-2-3-6-5(4-9)7-11-8(6)10/h4H,2-3H2,1H3 |
InChI 键 |
LKWVGQSZDFCZFZ-UHFFFAOYSA-N |
SMILES |
CCCC1=[N+](ON=C1C=O)[O-] |
规范 SMILES |
CCCC1=[N+](ON=C1C=O)[O-] |
同义词 |
1,2,5-Oxadiazole-3-carboxaldehyde, 4-propyl-, 5-oxide (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





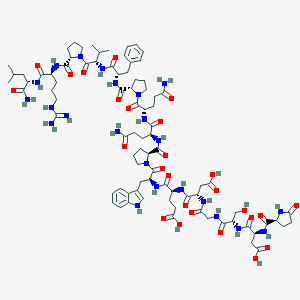

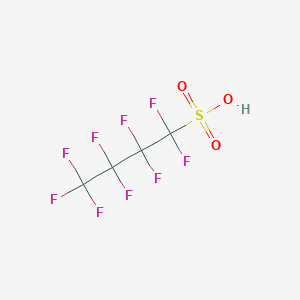
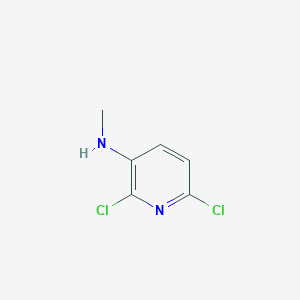
![Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one](/img/structure/B139599.png)
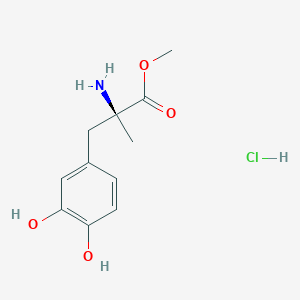
![Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]acetate](/img/structure/B139601.png)
